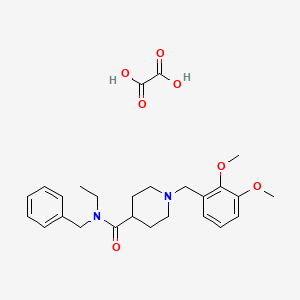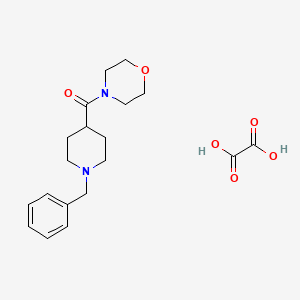![molecular formula C19H25ClN2O6 B3950184 [1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950184.png)
[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Übersicht
Beschreibung
[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenylmethyl group and a morpholine ring, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the final compound via a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and molecular mechanisms.
Medicine
The compound has potential applications in medicinal chemistry, where it is evaluated for its pharmacological properties. It may act as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Silver (I) Complexes with Polycyclic Aromatic Compounds: These complexes exhibit unique structural properties and are used in the construction of organometallic sandwich systems.
Uniqueness
Compared to similar compounds, [1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone stands out due to its unique combination of a piperidine ring, a morpholine ring, and a chlorophenylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2.C2H2O4/c18-16-4-2-1-3-15(16)13-19-7-5-14(6-8-19)17(21)20-9-11-22-12-10-20;3-1(4)2(5)6/h1-4,14H,5-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMSWRKBOFIIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950106.png)
![N-benzyl-N-ethyl-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950109.png)

![N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950125.png)
![N-benzyl-1-[4-(benzyloxy)benzyl]-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950135.png)
![[1-(2-Methylpropyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950150.png)

![[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950191.png)
![[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950198.png)
![4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950203.png)
![[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950208.png)
![Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B3950214.png)
![[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950218.png)
![2-({4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-1-piperidinyl}methyl)phenol ethanedioate (salt)](/img/structure/B3950220.png)
